molecular formula C9H8ClNO B2481313 5-Chloro-1-methylindolin-2-one CAS No. 41192-33-0

5-Chloro-1-methylindolin-2-one

Cat. No.: B2481313
CAS No.: 41192-33-0
M. Wt: 181.62
InChI Key: ONTWHPOGWLOYFI-UHFFFAOYSA-N
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Description

5-Chloro-1-methylindolin-2-one is a halogenated indolin-2-one derivative characterized by a chlorine substituent at the 5-position and a methyl group at the 1-position of the indole ring. Indolin-2-one derivatives are known for their planar conformation, making them valuable precursors in medicinal chemistry and materials science, particularly for antitumor agents and luminescent compounds .

Preparation Methods

Scientific Research Applications

5-Chloro-1-methylindolin-2-one is a compound of significant interest in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and agricultural chemistry. This article provides a detailed overview of its applications, supported by case studies and data tables.

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory and analgesic activities. One study highlighted the compound's effectiveness compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and lumiracoxib. The results demonstrated that certain derivatives provided protection levels exceeding those of existing medications, suggesting their potential as new therapeutic agents for pain management and inflammation control .

Table 1: Comparison of Analgesic Activities

CompoundPercentage Protection (%)
Indomethacin73.1
Lumiracoxib38.8
This compound Derivative44.2

Synthesis of Bioactive Compounds

This compound serves as a crucial intermediate in synthesizing various bioactive compounds, including novel pesticides. For instance, it is used in the production of indoxacarb, an insecticide recognized for its high efficiency and low environmental residue . The synthesis routes involve complex organic reactions such as Friedel-Crafts alkylation, which can be optimized to improve yields and selectivity .

Case Study: Synthesis Optimization

A notable case study focused on improving the synthesis yield of 5-chloro-1-indanone, a related compound, through innovative methods that enhance reaction selectivity and reduce side products. This study employed phase transfer catalysts to facilitate the Friedel-Crafts reaction, resulting in higher yields and purities of the desired product. The methodology could be adapted for synthesizing this compound derivatives, showcasing its importance in industrial applications .

Pesticide Development

The role of this compound in developing new pesticides cannot be overstated. Its derivatives are being explored for their effectiveness against various agricultural pests while minimizing environmental impact. Research indicates that compounds derived from this indolinone structure exhibit characteristics desirable for modern pest control strategies, aligning with global trends towards sustainable agriculture .

Mechanism of Action

The mechanism of action of 5-Chloro-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indolin-2-one derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
5-Chloro-1-methylindolin-2-one 5-Cl, 1-CH₃ 195.63 g/mol* Not explicitly reported; inferred stability from halogenation N/A
5-Bromo-1-methylindolin-2-one 5-Br, 1-CH₃ 240.08 g/mol Intermediate for luminescent compounds; planar structure
5-(3-Chlorophenylamino)sulfonyl-indolin-2-one 5-SO₂NH(3-Cl-C₆H₄) 321 g/mol Antitumor activity (IC₅₀ values studied)
5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one 5-Cl, 3-(3,5-Br₂-4-OH-C₆H₂CH=) 429.49 g/mol Potential bioactivity (exact data not provided)
6-Chloro-5-(2-hydroxyethyl)indolin-2-one 6-Cl, 5-(CH₂CH₂OH) 227.65 g/mol Enhanced solubility due to hydroxyl group

*Calculated based on molecular formula C₉H₈ClNO.

Key Observations:

Halogen Effects: The substitution of chlorine (this compound) vs. bromine (5-Bromo-1-methylindolin-2-one) influences molecular weight and electronic properties. Chlorine’s electronegativity could increase the compound’s stability and lipophilicity compared to non-halogenated analogues like 5-Methylindolin-2-one ().

Functional Group Modifications: Sulfonamide derivatives (e.g., 5-(3-chlorophenylamino)sulfonyl-indolin-2-one) exhibit pronounced antitumor activity, with IC₅₀ values studied in tumor cell lines . This suggests that sulfonamide groups enhance bioactivity compared to simple halogenation. The benzylidene-substituted compound () introduces conjugated π-systems, which may improve photophysical properties or target specificity.

Solubility and Safety :

  • Hydrophilic groups like hydroxyethyl () improve aqueous solubility, whereas chloro and methyl groups (as in this compound) may reduce it, impacting pharmacokinetics.
  • Safety data for 6-Chloro-5-fluoroindolin-2-one () highlight the importance of substituents in toxicity profiles, though direct data for the target compound are lacking.

Biological Activity

5-Chloro-1-methylindolin-2-one is a compound belonging to the indolinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that combines an indole and a carbonyl group, which is characteristic of indolinones. The presence of the chlorine atom at the 5th position significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been shown to:

  • Inhibit Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
  • Modulate Receptors : It can interact with viral proteins, potentially preventing viral replication and contributing to its antiviral properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in pharmacological contexts:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral infections.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : Some derivatives of this compound have been evaluated for antimicrobial activity, although results have varied across different studies .

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on several human cancer cell lines. The results indicated that the compound exhibited significant growth inhibition (GI50) values across various types of cancer cells. For example:

Cell LineGI50 (µM)
MCF-7 (Breast)1.15
A549 (Lung)2.04
HCT116 (Colon)0.91

These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .

Antiviral and Antimicrobial Studies

In addition to its anticancer properties, studies have explored the antiviral potential of this compound. Although some derivatives showed no significant antimicrobial activity against Gram-positive and Gram-negative bacteria, ongoing research continues to investigate its efficacy against various pathogens .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds within the indolinone family. For instance:

CompoundAnticancer ActivityAntiviral Activity
5-Bromo-1-methylindolin-2-oneHighModerate
7-Bromo-1-methylindolin-2-oneModerateLow
5-Chloro-4-methylindolin-2-oneHighHigh

This comparison highlights the unique pharmacological profile of this compound due to its specific chlorine substitution pattern, which enhances its interaction with biological targets .

Q & A

Q. Basic: What synthetic methodologies are most effective for producing 5-Chloro-1-methylindolin-2-one, and how can intermediates be characterized?

Answer:
The synthesis of this compound typically involves condensation reactions of substituted indole precursors with ketones or aldehydes under basic conditions. For example, analogous compounds (e.g., Z-4-Chloro-1-methylindolin-2-one derivatives) are synthesized via reactions with acetylpyridine or acetophenone in methanol, using diethylamine as a catalyst. Intermediates are often isolated via dehydration and purified through recrystallization (e.g., using isopropanol or petroleum ether diffusion) . Key characterization methods include:

  • Melting point analysis to confirm purity.
  • 1H/13C NMR to verify substituent positions and stereochemistry.
  • FTIR spectroscopy to identify functional groups like carbonyl (C=O) and indole N–H stretches .

Q. Basic: How should researchers validate the structural integrity of this compound using spectroscopic techniques?

Answer:
Structural validation requires a multi-spectral approach:

  • 1H NMR : Look for aromatic proton signals in the 6.5–8.5 ppm range (indicative of the indole scaffold) and methyl group signals near 2.5–3.5 ppm.
  • 13C NMR : Confirm the presence of a carbonyl carbon (~170–180 ppm) and chlorine-substituted aromatic carbons.
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (N–H stretch) are critical . Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification steps.

Q. Advanced: How can computational methods enhance the design of this compound derivatives for biological activity screening?

Answer:
Computational tools like molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) can predict binding affinities to target proteins (e.g., SARS-CoV-2 main protease) and optimize substituent positions. For example:

  • Docking studies : Prioritize derivatives with strong interactions at catalytic sites (e.g., hydrogen bonding with key residues).
  • ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) before synthesis .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. Advanced: What strategies resolve contradictions in experimental data during mechanistic studies of this compound reactivity?

Answer:
Contradictions (e.g., unexpected byproducts or inconsistent yields) require systematic troubleshooting:

  • Reaction monitoring : Use TLC or in-situ IR to detect intermediates and optimize reaction time/temperature.
  • Control experiments : Vary catalysts (e.g., diethylamine vs. DBU) or solvents (polar vs. non-polar) to isolate contributing factors .
  • Isolation and characterization : Purify unexpected products via preparative HPLC and analyze via HRMS or X-ray crystallography .
  • Reproducibility checks : Document all parameters (e.g., stirring rate, drying methods) per CONSORT-EHEALTH guidelines to ensure replicability .

Q. Advanced: How should researchers design dose-response experiments to evaluate the biological activity of this compound derivatives?

Answer:

  • In vitro assays : Use cell lines (e.g., HEK293 or A549) to test cytotoxicity (IC50) and target inhibition (e.g., kinase or protease activity).
  • Positive/Negative controls : Include known inhibitors (e.g., GF 109203X for kinase assays) and vehicle-only samples .
  • Dose range : Test 5–8 concentrations (e.g., 0.1–100 µM) in triplicate, using nonlinear regression (GraphPad Prism) to calculate EC50/IC50 .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) and report confidence intervals .

Q. Advanced: What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

Answer:

  • Detailed documentation : Specify reagent grades (e.g., anhydrous methanol), equipment (e.g., Schlenk line for air-sensitive steps), and purification methods (e.g., recrystallization solvents) .
  • Open data sharing : Provide NMR raw data, HPLC chromatograms, and crystallographic files in supplementary materials.
  • Automation : Use syringe pumps for controlled reagent addition or parallel synthesis reactors (e.g., ChemSpeed) to minimize human error .

Q. Basic: What safety precautions are critical when handling this compound and its intermediates?

Answer:

  • Chlorine handling : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of chlorinated intermediates .
  • Waste disposal : Neutralize acidic/byproduct streams (e.g., quench with sodium bicarbonate) before disposal .
  • Stability testing : Store compounds at –20°C in amber vials to prevent degradation .

Q. Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound derivatives?

Answer:

  • Substituent variation : Synthesize analogs with halogens (e.g., fluoro at position 4), alkyl groups, or heteroaromatic rings .
  • Biological testing : Compare IC50 values across derivatives to identify critical functional groups.
  • Crystallography : Solve co-crystal structures with target proteins to guide rational design (e.g., optimizing hydrogen-bond networks) .

Properties

IUPAC Name

5-chloro-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTWHPOGWLOYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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